molecular formula C14H20BNO3 B1450847 (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 913835-84-4

(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No. B1450847
M. Wt: 261.13 g/mol
InChI Key: HJTPGROLNSBJDQ-UHFFFAOYSA-N
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Description

“(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H20BNO3 . It has a molecular weight of 261.13 .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h7-10,13,18-19H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The compound could potentially participate in Suzuki-Miyaura coupling reactions . This process involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

1. Role in Optoelectronics

BODIPY-based materials, including derivatives like (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, have been recognized as promising alternatives in the field of optoelectronics. These materials are gaining attention for their potential applications in sensors, organic thin-film transistors, and organic photovoltaics, particularly as active materials in OLED devices. The unique structural design and synthesis of BODIPY-based materials have led to significant advancements in this field, including the development of ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).

2. Therapeutic Applications

Compounds with boron, such as (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, have been studied for their impact on carbohydrate and lipid metabolism, body weight, and inflammatory processes. These properties make boron-containing compounds relevant for developing therapeutic tools aimed at metabolic disorders. Different boron-containing compounds exhibit distinct profiles affecting body weight, metabolism, and inflammatory markers, offering insights for potential therapeutic strategies (López-Cabrera et al., 2018).

3. Electrochemical Biosensors

The unique properties of boronic acids, including the ability to bind to Lewis bases and polyols, have facilitated the development of chemical sensors. Electrochemical biosensors based on compounds like (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid are being studied for their potential to detect sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These biosensors leverage the selective binding of boronic acid moieties and the electrochemical activity of compounds, which could offer alternatives to conventional ion-selective electrodes and contribute to the detection and monitoring of various biological markers (Wang et al., 2014).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and using protective clothing .

properties

IUPAC Name

[4-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h7-10,13,18-19H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPGROLNSBJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657065
Record name {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid

CAS RN

913835-84-4
Record name B-[4-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Cyclohexyl(methyl)carbamoyl]benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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